![molecular formula C14H15N3O B1450899 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 62458-96-2](/img/structure/B1450899.png)
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of N-benzyl-3-oxo-piperidine-4-carboxylate with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Chlorination at the C4 Carbonyl Position
The ketone group at position 4 undergoes chlorination using phosphoryl chloride (POCl₃) in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. This reaction converts the carbonyl group into a reactive chloro derivative, enabling subsequent nucleophilic substitutions .
Reaction Conditions | Reagents | Product | Yield |
---|---|---|---|
50°C, 4–6 hours | POCl₃, DBU | 4-Chloro-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 75–85% |
Nucleophilic Substitution Reactions
The 4-chloro intermediate reacts with nucleophiles (e.g., amines, alcohols, thiols) under basic or catalytic conditions to form substituted derivatives .
Key Examples
Schiff Base Formation
4-Amino derivatives react with aldehydes/ketones to form Schiff bases, enhancing biological activity. For example:
These compounds demonstrate improved antibacterial efficacy against Mycobacterium tuberculosis (MIC: 9–73 μM) .
Cyclocondensation Reactions
The pyrimidine ring participates in cyclocondensation with reagents like ethyl cyanoacetate to form extended heterocyclic systems. For instance, Gewald reactions yield thieno-fused derivatives .
Reagents | Conditions | Product |
---|---|---|
Ethyl cyanoacetate, S₈ | Morpholine, reflux | Thieno[2,3-d]pyrimidine fused derivatives |
Industrial-Scale Modifications
Large-scale synthesis optimizes solvent systems (e.g., DMF/EtOH mixtures) and reactor designs to achieve >90% purity. Continuous-flow systems reduce reaction times by 40% compared to batch processes .
Comparative Reactivity with Analogues
The benzyl group at position 7 stabilizes the transition state during substitutions, enhancing reactivity compared to non-benzylated analogues .
Compound | Reaction Rate (k, s⁻¹) |
---|---|
7-Benzyl derivative | 2.5 × 10⁻³ |
7-Hydrogen analogue | 1.1 × 10⁻³ |
This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in targeting kinase and microbial pathways. Future research should explore photochemical and electrochemical activation methods to expand its synthetic utility.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of cell cycle and apoptosis pathways. For instance:
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens.
- Data Table on Antimicrobial Efficacy :
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This table illustrates the effectiveness of the compound against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects.
- Case Study : A study on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced apoptosis. This suggests a possible application in treating neurodegenerative diseases.
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives with enhanced biological activities.
Synthesis of Novel Derivatives
Researchers have utilized this compound to synthesize derivatives that exhibit improved pharmacological profiles.
- Example : Modification at the benzyl group has led to compounds with increased potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
- CAS Registry Numbers : 62458-96-2 (base compound), 62459-02-3 (dione derivative) .
- Structural Features: The compound consists of a bicyclic pyrido[3,4-d]pyrimidinone core with a benzyl group at the 7-position and a ketone at the 4-position. The tetrahydropyrido ring system confers partial saturation, enhancing conformational flexibility .
Therapeutic Relevance: This compound belongs to a class of GPR119 agonists developed for treating metabolic disorders.
Comparison with Structurally Related Compounds
Positional Isomers: 6-Substituted vs. 7-Substituted Analogs
Key Differences :
- Substituent Position : The 7-benzyl analog exhibits slightly enhanced metabolic stability compared to the 6-benzyl isomer due to reduced steric hindrance in the pyrido ring system .
- Synthetic Utility : The unsubstituted parent compound (C₇H₉N₃O) serves as a scaffold for introducing diverse functional groups at the 6- or 7-positions .
Heterocyclic Core Modifications
Key Differences :
- Core Rigidity: The thieno-pyrimidinone derivatives (e.g., ) exhibit planar, rigid structures, favoring interactions with hydrophobic binding pockets in enzymes like BET proteins or pantothenate synthetase .
- Therapeutic Targets: While the pyrido[3,4-d]pyrimidinone core targets G protein-coupled receptors (GPR119), thieno-pyrimidinones are optimized for kinase or bacterial enzyme inhibition .
Functional Group Variations
Key Differences :
- Electrophilic Reactivity : The 4-chloro derivative (C₁₅H₁₆ClN₃S) allows nucleophilic substitution reactions, enabling diversification at the 4-position for SAR studies .
- Diketone Utility : The 2,4-diketone derivative (C₁₄H₁₅N₃O₂) serves as a precursor for synthesizing Schiff bases or metal complexes with enhanced bioavailability .
Biological Activity
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (CAS No. 62459-02-3) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 62459-02-3
- Purity : Typically ≥ 97% .
Antimicrobial Activity
Research has indicated that compounds within the pyrido[3,4-d]pyrimidine class exhibit notable antimicrobial properties. For instance, derivatives of this compound have been shown to inhibit the growth of various bacterial strains. A study highlighted that modifications on the pyrimidine ring can enhance activity against Gram-positive bacteria, suggesting structure-activity relationships (SAR) that merit further exploration .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. The presence of the benzyl group appears to influence its efficacy by enhancing cellular uptake and interaction with target proteins involved in cell cycle regulation .
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes critical in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), a target for several anticancer and antimicrobial agents. The compound's structure allows it to mimic substrates of these enzymes effectively, leading to competitive inhibition .
Research Findings and Case Studies
Safety and Toxicology
Safety assessments indicate that while the compound shows therapeutic potential, it also possesses certain risks. Hazard statements include warnings about potential skin and eye irritation (H315, H319) and respiratory issues (H335) upon exposure . Therefore, handling precautions are essential during laboratory use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?
- Answer : The compound is synthesized via cyclocondensation reactions, often using substituted pyrimidine precursors. For example, describes a route involving multi-step alkylation and cyclization under reflux with ethanol as a solvent. Optimization strategies include temperature control (e.g., 80–100°C), catalytic acid/base conditions (e.g., p-TsOH in ), and purification via column chromatography. Yields exceeding 70% are achievable with stoichiometric precision and inert atmosphere protocols .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydropyrido-pyrimidinone scaffold and benzyl substitution. Infrared (IR) spectroscopy verifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹). Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and hydrogen bonding patterns, with R-factors <0.07 ensuring accuracy .
Q. How can researchers assess the antimicrobial activity of this compound in vitro?
- Answer : outlines a standard protocol using agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours, with positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) to validate results. Structural analogs with methyl or halogen substitutions show enhanced activity, suggesting SAR-driven modifications .
Advanced Research Questions
Q. How do substituents at the 2- and 4-positions influence the compound’s physicochemical and pharmacological properties?
- Answer : and highlight that chloro or methyl groups at the 2-position increase lipophilicity (logP >2.5), enhancing membrane permeability. Substitutions at the 4-position (e.g., trifluoromethylbenzyl in ) improve metabolic stability by reducing CYP450-mediated oxidation. Computational modeling (e.g., DFT or molecular docking) can predict binding affinities to targets like kinases or antimicrobial enzymes .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, serum protein interference). and note that analogs with identical cores but varying substituents (e.g., 2-methyl vs. 2-chloro) exhibit divergent MIC values due to steric effects. Systematic retesting under standardized protocols (CLSI guidelines) and crystallographic validation of target engagement () are recommended to reconcile data .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?
- Answer : Salt formation (e.g., hydrochloride salts in ) or co-solvent systems (PEG-400/water) improve aqueous solubility. demonstrates that hydrophilic substitutions (e.g., hydroxyl or amine groups) at the 7-benzyl position maintain potency while reducing logP. Pharmacokinetic profiling in rodent models is critical to balance solubility and bioavailability .
Q. What are the challenges in scaling up synthesis for preclinical trials, and how are they addressed?
- Answer : Scale-up issues include low yields in cyclization steps () and purification bottlenecks. Continuous flow reactors (for exothermic reactions) and high-throughput crystallization () mitigate these. Regulatory-grade purity (>98%) is achievable via preparative HPLC, as described in for analogous pyrimidinones .
Q. Methodological Considerations Table
Properties
IUPAC Name |
7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOPLUXBZUJFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487035 | |
Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60487035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62458-96-2 | |
Record name | 5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62458-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60487035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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